molecular formula C21H30N2O3 B2703524 Tert-butyl 9-benzyl-5-oxo-1,9-diazaspiro[5.5]undecane-1-carboxylate CAS No. 2580236-25-3

Tert-butyl 9-benzyl-5-oxo-1,9-diazaspiro[5.5]undecane-1-carboxylate

Cat. No.: B2703524
CAS No.: 2580236-25-3
M. Wt: 358.482
InChI Key: SMGUNEBNGZFELH-UHFFFAOYSA-N
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Description

Tert-butyl 9-benzyl-5-oxo-1,9-diazaspiro[5.5]undecane-1-carboxylate is a complex organic compound known for its unique spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-benzyl-5-oxo-1,9-diazaspiro[5.5]undecane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is often constructed through a cyclization reaction involving a suitable diamine and a ketone or aldehyde.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic intermediate.

    Protection of Functional Groups: Functional groups such as amines and carboxylic acids are often protected using tert-butyl groups to prevent unwanted side reactions during subsequent steps.

    Final Deprotection and Purification: The final compound is obtained by deprotecting the functional groups and purifying the product through techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9-benzyl-5-oxo-1,9-diazaspiro[5.5]undecane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 9-benzyl-5-oxo-1,9-diazaspiro[5.5]undecane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its spirocyclic structure can interact with biological targets in unique ways, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is studied for its potential therapeutic effects. Researchers are exploring its use in the treatment of various diseases, including cancer and neurological disorders, due to its ability to modulate specific molecular pathways.

Industry

In industrial applications, this compound is used in the synthesis of advanced materials. Its stability and reactivity make it suitable for the production of polymers, catalysts, and other high-performance materials.

Mechanism of Action

The mechanism of action of tert-butyl 9-benzyl-5-oxo-1,9-diazaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate
  • Tert-butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate

Uniqueness

Tert-butyl 9-benzyl-5-oxo-1,9-diazaspiro[5.5]undecane-1-carboxylate is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other spirocyclic compounds and contributes to its potential as a versatile research tool and therapeutic agent.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can continue to explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

tert-butyl 9-benzyl-5-oxo-1,9-diazaspiro[5.5]undecane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-20(2,3)26-19(25)23-13-7-10-18(24)21(23)11-14-22(15-12-21)16-17-8-5-4-6-9-17/h4-6,8-9H,7,10-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGUNEBNGZFELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)C12CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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